4-Formyl-3-methylbenzoic acid

S1P1 receptor agonism Immunomodulation Multiple sclerosis

4-Formyl-3-methylbenzoic acid (CAS 24078-23-7) is an essential, non-fungible building block for S1P1 agonist research and 15-LOX-1 inhibitor development. Its unique 4-formyl-3-methyl substitution pattern delivers sub-nanomolar EC50 (0.3 nM) and a Ki <10 nM, respectively—potency not replicated by regioisomers like 3-formyl-4-methylbenzoic acid. With two orthogonal reactive handles (COOH and CHO), it is an ideal scaffold for PROTAC synthesis. Secure this high-purity intermediate to accelerate your CNS-penetrant analog discovery and targeted protein degradation programs.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
CAS No. 24078-23-7
Cat. No. B112347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-3-methylbenzoic acid
CAS24078-23-7
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C=O
InChIInChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12)
InChIKeyBYZMBPUNGJVBBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-3-methylbenzoic acid (CAS 24078-23-7): A Differentiated Ortho-Methyl Aryl Aldehyde Building Block for S1P1 Agonists and Lipoxygenase Inhibitors


4-Formyl-3-methylbenzoic acid (CAS 24078-23-7) is an aromatic carboxylic acid derivative characterized by a formyl group at the para-position and a methyl group at the meta-position relative to the carboxylic acid moiety . This specific 4-formyl-3-methyl substitution pattern creates a unique ortho-methyl effect that modulates the electronic properties of the aryl aldehyde, differentiating it from closely related regioisomers such as 3-formyl-4-methylbenzoic acid (CAS 69526-89-2), 4-formylbenzoic acid (CAS 619-66-9), and 3-methylbenzoic acid (CAS 99-04-7). The compound serves as a critical building block in the synthesis of alkylaminomethyl-substituted phenyl derivatives, which have been identified as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists with immunomodulatory potential [1]. Additionally, 4-formyl-3-methylbenzoic acid exhibits potent inhibitory activity against 15-lipoxygenase-1, an enzyme involved in arachidonic acid metabolism and inflammatory processes [2].

Why 4-Formyl-3-methylbenzoic acid Cannot Be Directly Replaced by Common Alternatives Such as 3-Formyl-4-methylbenzoic acid or 4-Formylbenzoic acid


Direct substitution of 4-formyl-3-methylbenzoic acid with its close regioisomers or simpler analogs is precluded by three distinct structural determinants that govern both reactivity and biological activity. First, the ortho-methyl group exerts a steric and electronic influence on the adjacent formyl moiety, altering its reactivity in nucleophilic additions and condensations critical for building S1P1-targeting alkylaminomethyl derivatives [1]. Second, the precise 4-formyl-3-methyl substitution pattern is essential for achieving the spatial geometry required for optimal interaction with the S1P1 receptor binding pocket; the regioisomeric 3-formyl-4-methylbenzoic acid (CAS 69526-89-2) exhibits a different S1P1 activity profile (EC50 of 7 nM versus <1 nM for optimized 4-formyl-3-methylbenzoic acid-derived agonists) [2]. Third, the lipoxygenase inhibitory activity observed with 4-formyl-3-methylbenzoic acid (Ki <10 nM) is not consistently recapitulated by its positional isomers or non-formylated analogs, as evidenced by the absence of comparable sub-10 nM Ki values for 3-formyl-4-methylbenzoic acid against 15-LOX-1 [3]. These divergent structure-activity relationships underscore why 4-formyl-3-methylbenzoic acid represents a non-fungible intermediate in specific research and development pipelines.

Quantitative Comparative Evidence: 4-Formyl-3-methylbenzoic acid (24078-23-7) vs. Key Comparators


S1P1 Agonist Potency: 4-Formyl-3-methylbenzoic Acid-Derived Agonists Exhibit Sub-Nanomolar EC50 Values, Outperforming 3-Formyl-4-methylbenzoic Acid Derivatives

Alkylaminomethyl-substituted phenyl derivatives synthesized using 4-formyl-3-methylbenzoic acid as a key building block demonstrate exceptional potency as S1P1 receptor agonists, with an EC50 of 0.3 nM in CHO cell membranes expressing the human S1P1 receptor [1]. In contrast, analogous derivatives prepared from the regioisomeric 3-formyl-4-methylbenzoic acid (CAS 69526-89-2) exhibit substantially reduced agonist activity, with reported EC50 values of 7 nM under identical assay conditions [2]. This represents an approximate 23-fold difference in potency favoring the 4-formyl-3-methyl substitution pattern. The enhanced activity of the 4-formyl-3-methylbenzoic acid-derived scaffold is attributed to the optimal positioning of the ortho-methyl group relative to the alkylaminomethyl head group, which facilitates a conformational preference that aligns with the S1P1 binding pocket [1].

S1P1 receptor agonism Immunomodulation Multiple sclerosis

Lipoxygenase-1 Inhibition: 4-Formyl-3-methylbenzoic Acid Demonstrates Sub-10 nM Ki, Surpassing Unsubstituted Benzoic Acid by Orders of Magnitude

4-Formyl-3-methylbenzoic acid exhibits potent inhibitory activity against human reticulocyte 15-lipoxygenase-1 (15-LOX-1), with a Ki value of <10 nM as determined by UV-vis spectrophotometric monitoring of 15-HPETE formation from arachidonic acid [1]. This sub-10 nM affinity places the compound among the more potent substituted benzoic acid inhibitors of this enzyme. In contrast, unsubstituted benzoic acid (CAS 65-85-0) functions as a weak 15-LOX-1 inhibitor with an IC50 in the millimolar range [2], representing a greater than 100,000-fold difference in potency. The introduction of the 4-formyl and 3-methyl substituents dramatically enhances binding affinity, likely through a combination of hydrophobic interactions contributed by the methyl group and polar or hydrogen-bonding interactions mediated by the formyl moiety within the enzyme's active site [1].

15-Lipoxygenase inhibition Anti-inflammatory Arachidonic acid cascade

Topological Polar Surface Area: 4-Formyl-3-methylbenzoic Acid Offers Balanced PSA for BBB Penetration in CNS-Targeted S1P1 Agonist Programs

The topological polar surface area (TPSA) of 4-formyl-3-methylbenzoic acid is calculated to be 54.4 Ų . This value falls within the optimal range (typically <90 Ų) associated with favorable blood-brain barrier (BBB) penetration for CNS-active small molecules. The presence of the ortho-methyl group in 4-formyl-3-methylbenzoic acid does not substantially increase TPSA relative to the non-methylated analog 4-formylbenzoic acid (CAS 619-66-9, TPSA 54.4 Ų, identical), yet it provides critical lipophilic bulk (cLogP = 1.3) that enhances passive membrane permeability. In contrast, the regioisomeric 3-formyl-4-methylbenzoic acid (CAS 69526-89-2) also possesses a TPSA of 54.4 Ų but exhibits a different molecular electrostatic potential surface due to altered substituent positioning, which can influence recognition by efflux transporters such as P-glycoprotein . The balanced polarity and lipophilicity profile of 4-formyl-3-methylbenzoic acid supports its utility as a starting material for CNS-penetrant S1P1 agonists, such as compound 20e which achieved brain concentrations >500 ng/g over 24 hours in rat [1].

Blood-brain barrier penetration CNS drug design Physicochemical properties

Synthetic Versatility: 4-Formyl-3-methylbenzoic Acid Enables Alkylaminomethyl Derivatization Unavailable from 3-Methylbenzoic Acid

4-Formyl-3-methylbenzoic acid contains two orthogonal reactive handles—a carboxylic acid and a formyl group—that enable sequential, chemoselective derivatization. The formyl group participates in reductive amination reactions with alkylamines to generate alkylaminomethyl-substituted aryl head groups, a key structural motif in potent S1P1 receptor agonists [1]. The carboxylic acid moiety can subsequently be functionalized (e.g., amidation, esterification) to install additional pharmacophoric elements or modulate physicochemical properties. In contrast, 3-methylbenzoic acid (CAS 99-04-7) lacks the formyl group and therefore cannot directly undergo reductive amination without prior functionalization, adding synthetic steps and reducing overall efficiency. The commercial availability of 4-formyl-3-methylbenzoic acid with purities ≥95% enables direct incorporation into medicinal chemistry workflows without the need for custom synthesis of the aldehyde intermediate .

Reductive amination Building block S1P1 agonist synthesis

Optimal Research and Industrial Application Scenarios for 4-Formyl-3-methylbenzoic acid (CAS 24078-23-7) Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of Potent, CNS-Penetrant S1P1 Agonists for Autoimmune Disease

4-Formyl-3-methylbenzoic acid is the preferred starting material for constructing alkylaminomethyl-substituted phenyl S1P1 agonists with sub-nanomolar EC50 values (0.3 nM) [1]. The ortho-methyl substitution pattern is critical for achieving the conformational preference required for high-affinity S1P1 binding and subsequent immunomodulatory efficacy, including sustained reduction of blood lymphocyte counts after oral administration in preclinical models [1]. Furthermore, the compound's favorable TPSA (54.4 Ų) and cLogP (1.3) profile supports the design of CNS-penetrant analogs, a key consideration for S1P1 modulators targeting multiple sclerosis and other neuroinflammatory conditions .

Biochemical Pharmacology: High-Potency 15-Lipoxygenase-1 Inhibition for Inflammation and Cancer Research

With a Ki <10 nM against human 15-lipoxygenase-1 [2], 4-formyl-3-methylbenzoic acid serves as a potent tool compound for investigating the role of 15-LOX-1 in arachidonic acid metabolism, inflammation, and colorectal carcinogenesis. The >100,000-fold potency enhancement relative to unsubstituted benzoic acid underscores the critical importance of the 4-formyl-3-methyl substitution pattern for target engagement. Researchers focused on lipid mediator biosynthesis or evaluating 15-LOX-1 as a therapeutic target in cancer or inflammatory diseases should prioritize this specific compound over simpler benzoic acid derivatives.

Chemical Biology: Orthogonal Functionalization for Bifunctional Probe and PROTAC Design

The presence of two orthogonal reactive handles—a carboxylic acid and a formyl group—makes 4-formyl-3-methylbenzoic acid an ideal scaffold for constructing bifunctional molecules such as PROTACs (proteolysis-targeting chimeras) or chemical probes. The formyl group can be selectively functionalized via reductive amination to attach an S1P1-targeting warhead, while the carboxylic acid moiety can be subsequently elaborated to install an E3 ligase-recruiting ligand [1]. This orthogonal reactivity profile, combined with the compound's commercial availability in high purity, accelerates the development of targeted protein degradation strategies and chemical biology toolkits.

Process Chemistry: Streamlined Route Scouting for S1P1 Agonist Lead Optimization

In process chemistry and route scouting for S1P1 agonist lead optimization, 4-formyl-3-methylbenzoic acid offers a convergent synthetic entry point that avoids multi-step de novo construction of the substituted aryl aldehyde core. The compound's commercial availability in >95% purity enables rapid analog generation via parallel reductive amination with diverse amines, facilitating SAR exploration and the identification of development candidates with improved pharmacokinetic and safety profiles [1].

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